molecular formula C24H25N3O4S B11308881 Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone

Katalognummer: B11308881
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: UGFKMFQZDDSCFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and an oxazole ring

Vorbereitungsmethoden

The synthesis of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the cyclopropanecarbonyl group: This step involves the reaction of the piperazine with cyclopropanecarbonyl chloride under basic conditions.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling of the oxazole and piperazine rings: This final step involves the coupling of the oxazole ring with the piperazine ring, often using a sulfonyl chloride derivative to introduce the sulfonyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the reduction of carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Wissenschaftliche Forschungsanwendungen

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE can be compared with other similar compounds, such as:

    1-CYCLOPROPANECARBONYL-4-(4-FLUOROPHENYL)PIPERAZINE: This compound features a fluorophenyl group instead of the oxazole ring.

    1-(CYCLOPROPYLCARBONYL)PIPERAZINE: This simpler compound lacks the oxazole and sulfonyl groups.

The uniqueness of 1-CYCLOPROPANECARBONYL-4-[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]PIPERAZINE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C24H25N3O4S

Molekulargewicht

451.5 g/mol

IUPAC-Name

cyclopropyl-[4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H25N3O4S/c1-17-7-11-20(12-8-17)32(29,30)22-24(31-21(25-22)18-5-3-2-4-6-18)27-15-13-26(14-16-27)23(28)19-9-10-19/h2-8,11-12,19H,9-10,13-16H2,1H3

InChI-Schlüssel

UGFKMFQZDDSCFT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCN(CC4)C(=O)C5CC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.